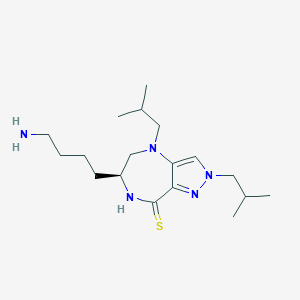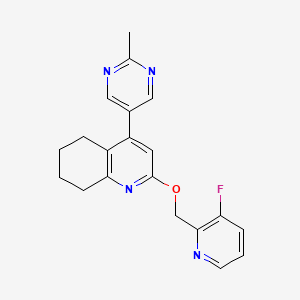
Pyrazolo-triazine derivative 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolo-triazine derivative 1 is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its fused ring structure, which includes both pyrazole and triazine moieties. The unique structural features of this compound contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrazolo-triazine derivative 1 typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the diazotization of 3-amino-1H-pyrazole-4-carboxamides or 3-amino-1H-pyrazole-4-carbonitriles, followed by cyclization of the intermediate diazo compounds under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, the incorporation of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can further improve the sustainability of industrial production.
Chemical Reactions Analysis
Types of Reactions: Pyrazolo-triazine derivative 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrazolo-triazine derivatives with different functional groups, which can exhibit distinct biological activities and properties.
Scientific Research Applications
Pyrazolo-triazine derivative 1 has a wide range of scientific research applications, including:
Biology: this compound exhibits significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: The compound has potential therapeutic applications in the treatment of various diseases, including cancer, infectious diseases, and inflammatory disorders.
Mechanism of Action
The mechanism of action of pyrazolo-triazine derivative 1 involves its interaction with specific molecular targets and pathways. The compound is known to inhibit various enzymes, including kinases and proteases, by binding to their active sites and blocking their activity . This inhibition can lead to the disruption of key cellular processes, such as cell proliferation, apoptosis, and signal transduction, which are critical for the survival and growth of cancer cells and other pathogens . Additionally, this compound can modulate immune responses and reduce inflammation by targeting specific cytokines and signaling pathways .
Comparison with Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazine: This compound shares a similar fused ring structure with pyrazolo-triazine derivative 1 and exhibits comparable biological activities.
Pyrrolo[2,1-f][1,2,4]triazine: Another fused heterocycle with significant anticancer and kinase inhibitory properties.
1,3,5-Triazine-based Pyrazole Derivatives: These compounds also possess fused ring structures and are known for their anticancer and enzyme inhibitory activities.
Uniqueness: this compound is unique due to its specific structural features and the ability to undergo diverse chemical reactions, leading to the formation of various substituted derivatives. Its broad spectrum of biological activities and potential therapeutic applications further distinguish it from other similar compounds .
Properties
Molecular Formula |
C21H28N6O |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-[(1S)-1-phenylethyl]-2-piperidin-3-yloxy-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazin-4-amine |
InChI |
InChI=1S/C21H28N6O/c1-14(2)18-13-23-27-19(18)25-21(28-17-10-7-11-22-12-17)26-20(27)24-15(3)16-8-5-4-6-9-16/h4-6,8-9,13-15,17,22H,7,10-12H2,1-3H3,(H,24,25,26)/t15-,17?/m0/s1 |
InChI Key |
GTZAVJAMAXSTOG-MYJWUSKBSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC2=NC(=NC3=C(C=NN32)C(C)C)OC4CCCNC4 |
Canonical SMILES |
CC(C)C1=C2N=C(N=C(N2N=C1)NC(C)C3=CC=CC=C3)OC4CCCNC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrazolo[1,5-a]pyrimidine derivative 13](/img/structure/B10835811.png)
![Pyrazolo[1,5-a]pyrimidine derivative 23](/img/structure/B10835816.png)
![[1-[3-(4-Chlorophenyl)-7-(3-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-5-yl]pyrrolidin-2-yl]methanol](/img/structure/B10835831.png)
![Pyrazolo[1,5-a]pyrimidine derivative 5](/img/structure/B10835833.png)
![Pyrazolo[1,5-a]pyrimidine derivative 25](/img/structure/B10835838.png)
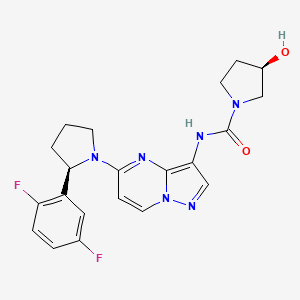
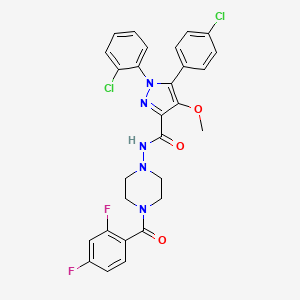
![Pyrazolo[1,5-a]pyrimidine derivative 29](/img/structure/B10835852.png)
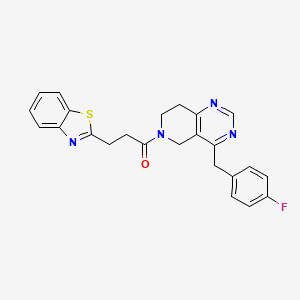
![Pyrazolo[1,5-a]pyrimidine derivative 6](/img/structure/B10835876.png)
![Pyrazolo[1,5-a]pyrimidine derivative 9](/img/structure/B10835883.png)
